NOD2 Inhibition Potency: Target Compound vs. Class-Level Benchmark
The target compound exhibited an IC50 of 9.59 µM against human NOD2 in a cell-based luminescence assay measuring NF-kB-mediated luciferase reporter activity in MDP-stimulated HEK-293T cells [1]. Within the broader class of quinoxaline-sulfonamide NOD2 inhibitors, reported potencies range from low nanomolar (e.g., IC50 = 4 nM for certain optimized leads) to >10 µM for initial screening hits [2]. This places the target compound in the moderate-weak activity tier for this target class, which is informative for researchers requiring a partially active probe rather than a potent inhibitor.
| Evidence Dimension | NOD2 Inhibition IC50 |
|---|---|
| Target Compound Data | 9.59 µM |
| Comparator Or Baseline | Class-level range: 0.004 µM (optimized leads) to >10 µM (weak hits) |
| Quantified Difference | ~2,400-fold weaker than potent quinoxaline-sulfonamide NOD2 inhibitors (e.g., 4 nM) |
| Conditions | Cell-based assay: HEK-293T NF-kB luciferase reporter, MDP stimulation |
Why This Matters
This quantitative activity level defines the compound's utility as a moderate-affinity NOD2 probe for target engagement studies where complete inhibition is not desired.
- [1] BindingDB, BDBM54537: IC50 9.59E+3 nM for NOD2. Assay: HEK-293T NF-kB luciferase, MDP stimulation. Source: SBCCG. View Source
- [2] BindingDB, BDBM50516677 (CHEMBL4514780): IC50 4 nM for human NOD2 in HEK293 cells. Illustrates potency range achievable within the quinoxaline-sulfonamide class. View Source
